1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one
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Overview
Description
1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The compound’s structure and properties make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions result in the formation of various substituted pyrazolopyridine derivatives.
Scientific Research Applications
1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one can be compared with other similar compounds, such as:
1,2,3a,4,5,6,7,7a-Octahydropyrrolo[3,4-c]pyridin-3-one: Another bicyclic compound with a similar structure but different functional groups.
3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one: A compound with a different ring system but similar chemical properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydropyrazolo[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C6H11N3O/c10-6-1-4-2-8-9-5(4)3-7-6/h4-5,8-9H,1-3H2,(H,7,10) |
InChI Key |
UIEROFCVJTVPGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNNC2CNC1=O |
Origin of Product |
United States |
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